REACTION_CXSMILES
|
CN(C)C=O.C([O:9][C:10]1[CH:19]=[C:18]2[C:13]([C:14](=O)[NH:15][CH:16]=[N:17]2)=[CH:12][C:11]=1[O:21][CH3:22])(=O)C.S(Cl)([Cl:25])=O>>[Cl:25][C:14]1[C:13]2[C:18](=[CH:19][C:10]([OH:9])=[C:11]([O:21][CH3:22])[CH:12]=2)[N:17]=[CH:16][N:15]=1
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Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC1=C(C=C2C(NC=NC2=C1)=O)OC
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Name
|
|
Quantity
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32 mL
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Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
the reaction mixture was heated
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Type
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TEMPERATURE
|
Details
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at reflux for 1.5 hours
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Duration
|
1.5 h
|
Type
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CUSTOM
|
Details
|
the thionyl chloride was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
azeotroped twice with toluene
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Type
|
ADDITION
|
Details
|
The residue was diluted with dichloromethane (15 ml)
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Type
|
ADDITION
|
Details
|
a solution of 10% ammonia in methanol (80 ml) added
|
Type
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TEMPERATURE
|
Details
|
the mixture heated at 80° C. for 10 minutes
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
Upon cooling to ambient temperature
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated to almost complete dryness, water
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
FILTRATION
|
Details
|
The resultant precipitate was collected by filtration
|
Type
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CUSTOM
|
Details
|
dried in vacuo at 35° C. for 18 hours
|
Duration
|
18 h
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=NC2=CC(=C(C=C12)OC)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.65 g | |
YIELD: PERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |